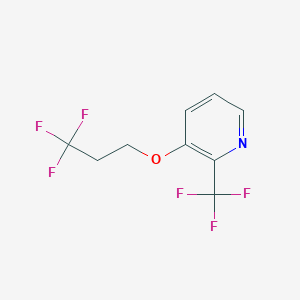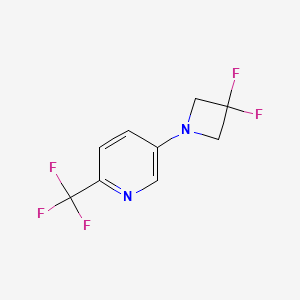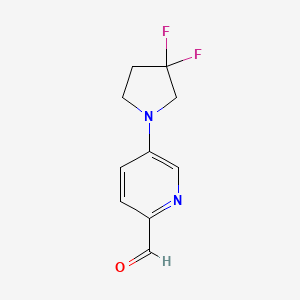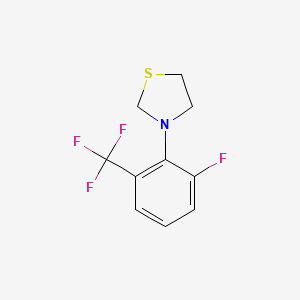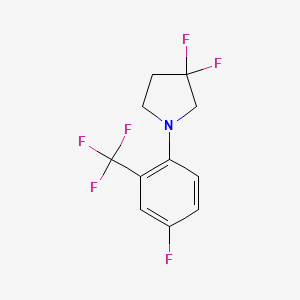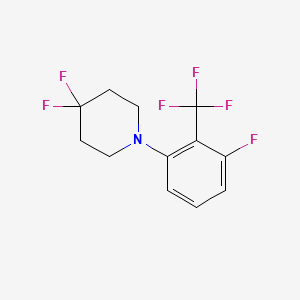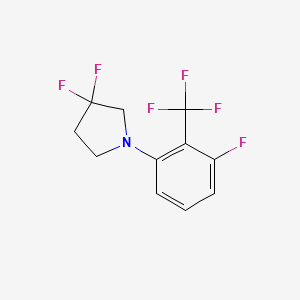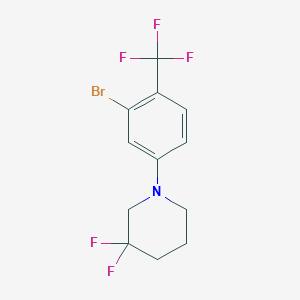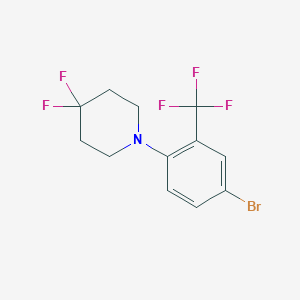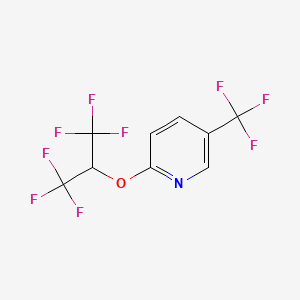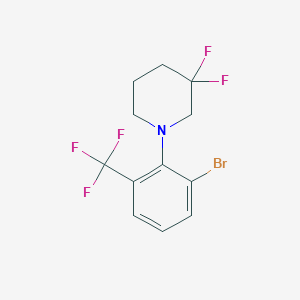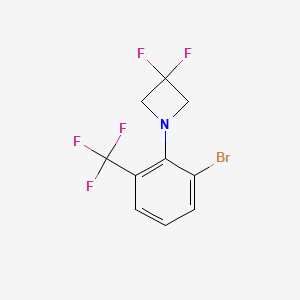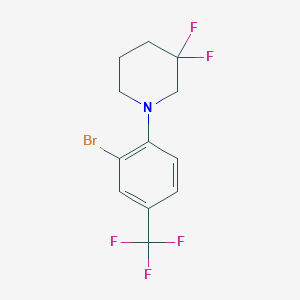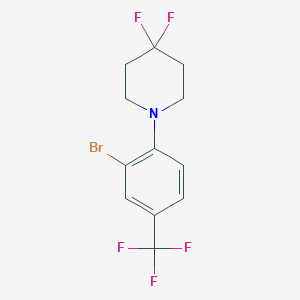![molecular formula C15H19NO4S B1408790 4-甲苯磺酰-4-氮杂双环[5.1.0]辛烷-8-羧酸 CAS No. 1706463-40-2](/img/structure/B1408790.png)
4-甲苯磺酰-4-氮杂双环[5.1.0]辛烷-8-羧酸
描述
4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid is a bicyclic compound that has garnered significant interest due to its potential therapeutic applications. This compound is known for its potent inhibition of glutamate transporters, which play a crucial role in the removal of glutamate from the synaptic cleft.
科学研究应用
4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting glutamate transporters, which has implications in neurobiology.
Medicine: Potential therapeutic applications in treating neurological disorders due to its effect on glutamate transport.
Industry: Used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tosyl-4-azabicyclo[510]octane-8-carboxylic acid typically involves the construction of the azabicyclo[51One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is then modified to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and purification techniques would be essential for large-scale production.
化学反应分析
Types of Reactions
4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
作用机制
The primary mechanism of action of 4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid involves the inhibition of glutamate transporters. By blocking these transporters, the compound prevents the removal of glutamate from the synaptic cleft, leading to increased glutamate levels. This mechanism is particularly relevant in the context of neurological research, where glutamate plays a critical role in synaptic transmission and plasticity.
相似化合物的比较
Similar Compounds
4-Azabicyclo[5.1.0]octane-8-carboxylic acid: Lacks the tosyl group but shares the core bicyclic structure.
4-Tosyl-4-azabicyclo[3.2.1]octane-8-carboxylic acid: Similar structure with a different bicyclic framework.
Uniqueness
4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid is unique due to its specific combination of the tosyl group and the azabicyclo[5.1.0]octane scaffold. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
4-(4-methylphenyl)sulfonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-2-4-11(5-3-10)21(19,20)16-8-6-12-13(7-9-16)14(12)15(17)18/h2-5,12-14H,6-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEWERIUTZRMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C3C(=O)O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


